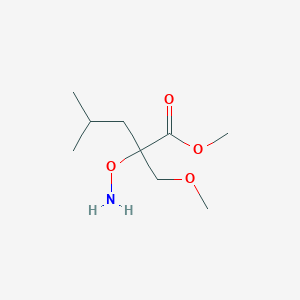
Methyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate is a useful research compound. Its molecular formula is C9H19NO4 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate is a compound of interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₉N₁O₃
- Molecular Weight : 173.25 g/mol
- IUPAC Name : this compound
The compound features an aminooxy group, which is known to facilitate interactions with various biological macromolecules, potentially enhancing its bioactivity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins through the aminooxy group. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes by modifying active site residues, thereby altering their function.
- Protein Interactions : It can interact with specific protein domains, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with aminooxy groups exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have revealed promising results. It has been noted that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
A specific study demonstrated that derivatives of aminooxy compounds showed enhanced cytotoxicity against cancer cell lines, indicating a potential for therapeutic applications in oncology.
Table of Biological Activities
Properties
Molecular Formula |
C9H19NO4 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2-aminooxy-2-(methoxymethyl)-4-methylpentanoate |
InChI |
InChI=1S/C9H19NO4/c1-7(2)5-9(14-10,6-12-3)8(11)13-4/h7H,5-6,10H2,1-4H3 |
InChI Key |
REQWXMCDGXDQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(COC)(C(=O)OC)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















